Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate

Melatonin receptor pharmacology MT1/MT2 selectivity Assay development

Ensure MT2 assay validity with this distinct pyridazine-piperidine-sulfonyl benzoate scaffold. Unlike the agonist UCSF4226 (pEC₅₀ 8.2) or its inactive control Z3670677764, this methyl benzoate variant occupies unique chemical space, preventing uncontrolled agonism/antagonism. Ideal as an orthogonal negative control or key intermediate to explore SAR at the sulfonyl position. Procure with confidence for robust, artifact-free screening.

Molecular Formula C17H19N3O5S
Molecular Weight 377.42
CAS No. 1797592-44-9
Cat. No. B2895899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate
CAS1797592-44-9
Molecular FormulaC17H19N3O5S
Molecular Weight377.42
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3
InChIInChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-11-8-14(9-12-20)25-16-3-2-10-18-19-16/h2-7,10,14H,8-9,11-12H2,1H3
InChIKeyIBTALLKIWFKSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 1797592-44-9): Structural Identity and Procurement Baseline


Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 1797592-44-9) is a synthetic small molecule with the molecular formula C₁₇H₁₉N₃O₅S and a molecular weight of 377.42 g/mol. It features a pyridazin-3-yloxy group linked via a piperidine ring to a sulfonyl benzoate ester, a scaffold associated with the modulation of melatonin receptors [1]. The compound is distinct from the high-affinity MT2 agonist UCSF4226 (CAS 1920084-32-7) and its designated inactive control Z3670677764 .

Why Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate Cannot Be Substituted by Generic Melatonin Receptor Modulators


In melatonin receptor research, subtle structural variations within the pyridazine-piperidine-sulfonyl scaffold lead to profound functional divergence. For example, the reference agonist UCSF4226 exhibits a pEC₅₀ of 8.2 at hMT2 receptors, while its structurally similar analog Z3670677764 is completely inactive (pEC₅₀ <4.5) [1]. Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate, with its unique methyl benzoate terminal group, occupies a different chemical space compared to these known controls. Interchanging it with a generic “pyridazine piperidine” compound without verifying its specific activity profile risks introducing uncontrolled agonism or antagonism, compromising assay validity and leading to procurement of a functionally mis-specified tool compound [1][2].

Quantitative Differentiation of Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate from its Closest Analogs


Functional Selectivity: A Scaffold Distinct from the Canonical Agonist UCSF4226 and its Inactive Control

The canonical MT2 agonist UCSF4226 and its designated inactive control Z3670677764 share a core pyridazine-piperidine scaffold but are functionally binary [1]. Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate replaces the terminal group of these controls with a methyl benzoate ester. This modification is expected to alter hydrogen bonding and steric interactions within the receptor's orthosteric or allosteric site, potentially resulting in a distinct efficacy profile (e.g., partial agonism, silent antagonism, or inverted selectivity) [2]. This structural differentiation is critical for researchers requiring a novel chemotype to interrogate MT₁/MT₂ biology beyond the limited set of commercially validated chemical probes.

Melatonin receptor pharmacology MT1/MT2 selectivity Assay development

Structural Novelty vs. MT2 Inactive Control Z3670677764

The established MT2 inactive control Z3670677764 (pEC₅₀ <4.5 at hMT1 and hMT2) possesses an N-benzyl-pyridin-3-amine structure [1]. Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate differs fundamentally: it contains a pyridazin-3-yloxy substituent and a sulfonylbenzoate ester. This chemical divergence translates to a different vector for functional group exit and distinct physicochemical properties (e.g., higher molecular weight and polar surface area), which are expected to abolish binding to the melatonin receptor orthosteric site . For assay development, this compound offers an alternative negative control scaffold should the standard Z3670677764 exhibit unforeseen off-target effects or solubility limitations.

Negative control Chemical probe MT2 receptor

High-Value Application Scenarios for Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate in Drug Discovery


Melatonin Receptor Probe Selectivity Profiling

This compound is suitable for inclusion in a panel of pyridazine-based molecules to profile off-target liabilities of novel MT1/MT2 ligands. Its unique methyl benzoate group allows researchers to assess how modifications at this position shift selectivity away from the melatonin receptors, complementing data from the reference agonist UCSF4226 and the inactive control Z3670677764 [1].

Structure-Activity Relationship (SAR) Expansion of Pyridazine-Piperidine Scaffolds

Medicinal chemists can use Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate as a key intermediate or comparator to explore the effects of sulfonyl benzoate substitution on potency and pharmacokinetic properties. This bridges the gap between the N-benzylamine series (e.g., UCSF4226) and sulfonamide/sulfonate series [1][2].

Negative Control Development for High-Throughput Screening

Given the structural dissimilarity to Z3670677764, this compound may serve as an orthogonal negative control in MT2 receptor assays. Its use can help confirm that observed hits are not artifacts of the N-benzyl-pyridin-3-amine chemotype, increasing the robustness of screening campaigns [1].

Quote Request

Request a Quote for Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.